molecular formula C9H19NO2S B5801646 N-cycloheptylethanesulfonamide

N-cycloheptylethanesulfonamide

Cat. No.: B5801646
M. Wt: 205.32 g/mol
InChI Key: YLBYMHCGGQDWRQ-UHFFFAOYSA-N
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Description

N-Cycloheptylethanesulfonamide is a sulfonamide derivative with the molecular formula C₉H₁₉NO₂S and an average molecular mass of 205.316 g/mol . Its structure comprises a cycloheptyl group attached to the nitrogen atom of an ethanesulfonamide backbone. Key identifiers include the CAS registry number 544655-33-6 and synonyms such as cycloheptyl(ethylsulfonyl)amine and Ethanesulfonic acid cycloheptylamide . This compound is characterized by moderate lipophilicity due to its seven-membered cycloalkyl substituent, which distinguishes it from smaller cycloalkyl analogs.

Properties

IUPAC Name

N-cycloheptylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-2-13(11,12)10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBYMHCGGQDWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-cycloheptylethanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cycloheptylethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptylethanesulfonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Table 1: Key Molecular Parameters of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features Source
This compound C₉H₁₉NO₂S 205.316 Cycloheptyl, ethanesulfonamide 7-membered cycloalkyl group
Benzenesulfonamide, N-cyclohexyl C₁₂H₁₇NO₂S 239.334 Cyclohexyl, benzenesulfonamide Aromatic benzene ring, 6-membered ring
N,N-Dimethylethanesulfonamide C₄H₁₁NO₂S 137.20 Dimethyl, ethanesulfonamide Small alkyl substituents on nitrogen
N-Cyclohexyl-N-methylbenzenesulfonamide C₁₃H₁₉NO₂S 253.36 Cyclohexyl, methyl, benzenesulfonamide Dual substituents on nitrogen
N-Cyclohexyl-2-naphthalenesulfonamide C₁₆H₁₇NO₂S 295.38 Cyclohexyl, naphthalenesulfonamide Polycyclic aromatic system

Analysis of Structural Differences and Implications

Cycloalkyl Substituents :

  • The cycloheptyl group in this compound introduces greater steric bulk and lipophilicity compared to the cyclohexyl analogs (e.g., N-cyclohexylbenzenesulfonamide) . This may enhance membrane permeability but reduce solubility in polar solvents.
  • Cyclohexyl-containing compounds (e.g., CAS 3237-31-8) are more conformationally rigid due to the chair conformation of the six-membered ring, whereas the cycloheptyl group offers increased flexibility .

Benzenesulfonamides (e.g., N-cyclohexylbenzenesulfonamide) and naphthalenesulfonamides (e.g., CAS 152190-79-9) exhibit enhanced electronic delocalization, which may improve binding to aromatic protein pockets .

Nitrogen Substituents: N,N-Dimethylethanesulfonamide features dimethyl groups on nitrogen, reducing hydrogen-bonding capacity and increasing steric hindrance compared to mono-substituted analogs .

Pharmacological and Industrial Relevance

  • Dopamine Receptor Activation : Cyclohexyl-substituted sulfonamides (e.g., N-cyclohexyl-N-methylbenzenesulfonamide) have been reported as dopamine receptor activators in the central nervous system, though specific data for this compound are unavailable in the provided sources .
  • Synthetic Utility : Ethanesulfonamides like N,N-dimethylethanesulfonamide are often intermediates in organic synthesis due to their stability and ease of functionalization .

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